Convulsant Potency: MEGX vs. Lidocaine vs. GX in Rat Seizure Models
In standard dose-response studies in rats, MEGX exhibits a median convulsant dose (CD50) of 67 mg/kg, which is quantitatively similar to lidocaine's CD50 of 52 mg/kg. Crucially, blood level analysis reveals that lidocaine and MEGX are equally potent, with convulsant threshold plasma concentrations ranging from 18.7 to 21.7 µg/mL for both compounds [1]. In stark contrast, the further metabolite glycinexylidide (GX) has only 1/10th the convulsant activity, with a hypothetical CD50 well above its LD50 of 183 mg/kg [2]. This establishes MEGX, not GX, as the primary active metabolite contributing to lidocaine-associated CNS toxicity.
| Evidence Dimension | Convulsant Dose (CD50) |
|---|---|
| Target Compound Data | 67 mg/kg (MEGX) |
| Comparator Or Baseline | Lidocaine: 52 mg/kg; GX: >183 mg/kg (hypothetical) |
| Quantified Difference | MEGX is 29% less potent than lidocaine by dose but equipotent by blood level; MEGX is at least 10-fold more potent than GX. |
| Conditions | Standard dose-response studies in rats; blood levels measured by quadrupole mass fragmentography. |
Why This Matters
For toxicology and pharmacokinetic modeling, accurate quantification of MEGX is essential, as substitution with GX would underestimate CNS toxicity risk by an order of magnitude.
- [1] Blumer J, Strong JM, Atkinson AJ Jr. The convulsant potency of lidocaine and its N-dealkylated metabolites. Journal of Pharmacology and Experimental Therapeutics. 1973;186(1):31-36. View Source
- [2] Blumer J, Strong JM, Atkinson AJ Jr. The convulsant potency of lidocaine and its N-dealkylated metabolites. Journal of Pharmacology and Experimental Therapeutics. 1973;186(1):31-36. View Source
